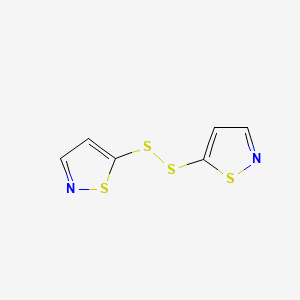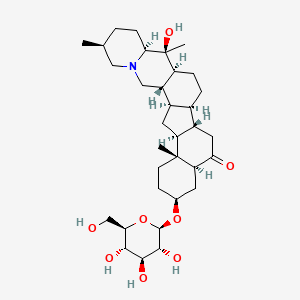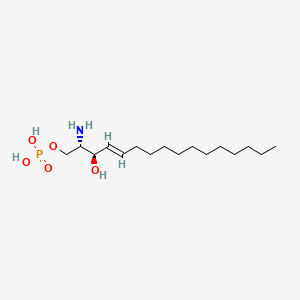
Métabolite RCS-4 M9
Vue d'ensemble
Description
Applications De Recherche Scientifique
RCS-4 M9 metabolite is primarily used in forensic and toxicological research. It serves as an analytical reference standard for the detection and identification of synthetic cannabinoids in biological samples . The compound is also used in studies investigating the metabolism and pharmacokinetics of synthetic cannabinoids .
Mécanisme D'action
Target of Action
The RCS-4 M9 metabolite is an expected metabolite of RCS-4, a synthetic cannabinoid (CB) that has been detected in herbal mixtures . The primary target of RCS-4 and its metabolites is likely the cannabinoid receptors, given its classification as a synthetic cannabinoid .
Mode of Action
The RCS-4 M9 metabolite is characterized by hydroxylation on both the alkyl and phenyl groups
Biochemical Pathways
The metabolic pathways for RCS-4, from which the M9 metabolite is derived, include aromatic monohydroxylation, N- and O-dealkylation, and oxidation of the N-pentyl chain to a ketone . These transformations are likely to be carried out by enzymes in the liver, such as the cytochrome P450 family .
Pharmacokinetics
It is known that the parent compound, rcs-4, and similar synthetic cannabinoids are extensively metabolized in the liver, with metabolites predominating in urine . This suggests that the M9 metabolite may also be primarily excreted in urine.
Result of Action
Given its origin from a synthetic cannabinoid, it may have similar effects to other compounds in this class, which can include psychoactive effects due to interaction with cannabinoid receptors in the brain .
Analyse Biochimique
Biochemical Properties
The RCS-4 M9 metabolite interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. The nature of these interactions is characterized by hydroxylation on both the alkyl and phenyl groups .
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The RCS-4 M9 metabolite exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of the RCS-4 M9 metabolite change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of the RCS-4 M9 metabolite vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The RCS-4 M9 metabolite is involved in various metabolic pathways, interacting with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
The RCS-4 M9 metabolite is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
This product is intended for research and forensic purposes .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du métabolite de RCS-4 M9 implique l'hydroxylation du RCS-4. Ce processus peut être réalisé in vitro en utilisant des microsomes hépatiques ou in vivo. L'hydroxylation se produit à la fois sur les groupes alkyles et phényles du composé parent .
Méthodes de production industrielle
Les informations disponibles sur les méthodes de production industrielle du métabolite de RCS-4 M9 sont limitées. Il est généralement produit à des fins de recherche et de médecine légale plutôt que pour des applications industrielles à grande échelle .
Analyse Des Réactions Chimiques
Types de réactions
Le métabolite de RCS-4 M9 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former divers métabolites.
Réduction : Bien que moins courantes, des réactions de réduction peuvent également se produire.
Substitution : Les groupes hydroxyles sur les groupes alkyles et phényles peuvent participer à des réactions de substitution.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium peuvent être utilisés.
Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent les métabolites dihydroxylés, qui résultent de l'hydroxylation à la fois des groupes alkyles et phényles .
Applications de recherche scientifique
Le métabolite de RCS-4 M9 est principalement utilisé dans la recherche médico-légale et toxicologique. Il sert de référence analytique pour la détection et l'identification des cannabinoïdes synthétiques dans les échantillons biologiques . Le composé est également utilisé dans des études portant sur le métabolisme et la pharmacocinétique des cannabinoïdes synthétiques .
Mécanisme d'action
Le mécanisme d'action du métabolite de RCS-4 M9 implique son interaction avec les récepteurs cannabinoïdes. Le composé exerce ses effets en se liant à ces récepteurs, ce qui entraîne diverses réponses physiologiques et biochimiques. Les cibles moléculaires et les voies impliquées comprennent l'activation du récepteur cannabinoïde 1 (CB1) et du récepteur cannabinoïde 2 (CB2) .
Comparaison Avec Des Composés Similaires
Composés similaires
JWH-018 : Un autre cannabinoïde synthétique avec des voies métaboliques similaires.
JWH-073 : Partage des similitudes structurales et subit des transformations métaboliques similaires.
JWH-015 : Connu pour son interaction avec les récepteurs cannabinoïdes et son profil métabolique similaire.
Unicité
Le métabolite de RCS-4 M9 est unique en raison de son motif d'hydroxylation spécifique à la fois sur les groupes alkyles et phényles. Cette caractéristique particulière le différencie des autres cannabinoïdes synthétiques et de leurs métabolites .
Propriétés
IUPAC Name |
[1-(4-hydroxypentyl)indol-3-yl]-(4-hydroxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-14(22)5-4-12-21-13-18(17-6-2-3-7-19(17)21)20(24)15-8-10-16(23)11-9-15/h2-3,6-11,13-14,22-23H,4-5,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSIBZRVKUYYOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701043151 | |
| Record name | [1-(4-Hydroxypentyl)indol-3-yl]-(4-hydroxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701043151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1630022-96-6 | |
| Record name | [1-(4-Hydroxypentyl)indol-3-yl]-(4-hydroxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701043151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] tetradecanoate](/img/structure/B591438.png)




